6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Overview
Description
6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 6-chloro group and a 1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring is further substituted with a 2-methylphenylamino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the 6-Chloro Group: The 6-chloro substitution can be achieved by chlorination of the chromen-2-one core using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions.
Coupling of the Thiadiazole Ring with the Chromen-2-one Core: The final step involves the coupling of the thiadiazole ring with the chlorinated chromen-2-one core. This can be achieved through a nucleophilic substitution reaction, where the amino group of the thiadiazole ring attacks the electrophilic carbon of the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the chromen-2-one core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one: This compound is unique due to its specific substitution pattern and the presence of both chromen-2-one and thiadiazole moieties.
Other Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents, such as 6-chloro-3-{5-[(2-phenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different core structures, such as 5-[(2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-3-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-4-2-3-5-14(10)20-18-22-21-16(25-18)13-9-11-8-12(19)6-7-15(11)24-17(13)23/h2-9H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEIRYZYQPEJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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